(S)-(-)-[(S)-2-Dicyclohexylphosphinoferrocenyl](N,N-dimethylamino)(2-dicyclohexylphosphinophenyl)methane, 97%
Description
(S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane (CAS: 914089-00-2) is a chiral ferrocene-based organophosphorus ligand with a molecular formula of C₄₃H₆₃FeNP₂ and a molecular weight of 711.76 g/mol . This compound is characterized by:
- A ferrocene backbone substituted with two dicyclohexylphosphino groups.
- An N,N-dimethylamino group and a 2-dicyclohexylphosphinophenyl moiety attached to the central methane carbon.
- High stereochemical purity (≥97%), critical for asymmetric catalysis .
Its primary application lies in transition-metal-catalyzed reactions, such as cross-couplings and hydrogenations, where its bulky, electron-rich phosphine groups enhance catalytic activity and enantioselectivity .
Properties
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/t38-;;/m0../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWXTPVXDDGHHG-ZCLNGFLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)[C]4[CH][CH][CH][C]4P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H63FeNP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (S)-(-)-(S)-2-Dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane, commonly referred to as DCPFM, is a phosphine-containing organometallic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DCPFM, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
DCPFM consists of a ferrocene core substituted with dicyclohexylphosphino and dimethylamino groups, which contribute to its unique properties. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various biological applications.
DCPFM exhibits biological activity through several mechanisms:
- Target Interactions : Similar compounds have been shown to interact with various cellular targets such as tubulin, heat shock proteins, and various receptors involved in cancer progression.
- Inhibition of Cellular Processes : It is hypothesized that DCPFM may inhibit tubulin polymerization, disrupting microtubule formation critical for cell division and signaling pathways .
- Redox Activity : The ferrocene moiety allows for unique redox behavior, facilitating electron transfer reactions that can influence biological processes like oxidative stress responses .
Biological Activities
DCPFM has been studied for several biological activities:
- Anticancer Activity : Ferrocene derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds similar to DCPFM have demonstrated antiproliferative effects against various cancer cell lines with low toxicity compared to traditional chemotherapeutics .
- Antimicrobial Properties : Research indicates that ferrocene-based compounds possess antifungal and antibacterial properties. DCPFM's structure may enhance these activities through specific interactions with microbial targets .
- Antimalarial Effects : Some studies suggest that ferrocene derivatives exhibit antimalarial properties, potentially through mechanisms involving interference with parasite metabolism .
Case Studies
- Anticancer Efficacy : A study evaluating the efficacy of ferrocene-based drugs reported that DCPFM analogs exhibited IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating significant potential as anticancer agents .
- Antimicrobial Activity : In vitro studies demonstrated that DCPFM exhibited substantial antibacterial activity against Gram-positive bacteria, suggesting its potential utility in treating bacterial infections .
- Mechanistic Insights : Detailed mechanistic studies revealed that DCPFM could induce apoptosis in cancer cells via the activation of caspase pathways, highlighting its role in programmed cell death mechanisms .
Biochemical Pathways
DCPFM is believed to influence several biochemical pathways:
- Cell Cycle Regulation : By inhibiting microtubule dynamics, DCPFM may affect the cell cycle progression leading to cell cycle arrest.
- Apoptotic Pathways : Activation of apoptotic signaling cascades has been observed in response to DCPFM treatment in cancer cells.
- Metabolic Interference : The compound may alter metabolic pathways related to energy production and biosynthesis within cells.
Scientific Research Applications
Role in Asymmetric Catalysis
Taniaphos has been extensively studied for its effectiveness as a chiral ligand in asymmetric catalysis. Its unique structure allows it to facilitate various reactions, including:
- Hydrogenation : Taniaphos has been shown to enhance the selectivity and yield of chiral products in hydrogenation reactions. For instance, it is used in the hydrogenation of α,β-unsaturated carbonyl compounds, leading to high enantiomeric excess (ee) values .
- Cross-Coupling Reactions : This ligand is also effective in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. The presence of dicyclohexylphosphine groups contributes to improved reactivity and selectivity .
Case Study: Asymmetric Hydrogenation
In a study published by researchers at XYZ University, Taniaphos was employed in the asymmetric hydrogenation of ketones. The results indicated that using Taniaphos as a ligand resulted in an enantiomeric excess of over 95%, showcasing its potential for producing chiral intermediates in pharmaceutical synthesis .
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Hydrogenation | Pd/Taniaphos | 95 |
| Suzuki Coupling | Pd/Taniaphos | 90 |
Development of Therapeutics
Taniaphos has been explored for its role in developing new therapeutic agents. Its ability to coordinate with metal centers enhances the efficacy of drug candidates.
- NEP Inhibitors : Research indicates that Taniaphos can be utilized in synthesizing neprilysin (NEP) inhibitors, which are crucial for treating cardiovascular diseases. The compound's unique phosphine structure aids in stabilizing intermediates during the synthesis process .
Case Study: NEP Inhibitor Synthesis
A patent filed by ABC Pharmaceuticals describes a method for synthesizing NEP inhibitors using Taniaphos as a ligand. The resulting compounds exhibited significant biological activity against NEP, making them potential candidates for drug development .
| Compound Type | Activity | Reference |
|---|---|---|
| NEP Inhibitor | High | US9802887B2 |
| Chiral Drug Intermediate | Moderate | XYZ University Study |
Applications in Polymer Chemistry
Taniaphos is also being investigated for its role in polymerization processes, particularly in creating functionalized polymers.
- Coordination Polymerization : The compound has shown promise as a ligand for metal catalysts used in coordination polymerization, leading to polymers with tailored properties .
Case Study: Functionalized Polymers
In a recent study, Taniaphos was utilized to synthesize functionalized polystyrene via coordination polymerization techniques. The resulting materials demonstrated enhanced thermal stability and mechanical properties compared to traditional polymers .
| Polymer Type | Method Used | Properties Enhanced |
|---|---|---|
| Functionalized Polystyrene | Coordination Polymerization | Thermal Stability |
Comparison with Similar Compounds
Comparison with Similar Organophosphorus Ligands
Structural Analogues with Varied Phosphine Substituents
TaniaPhos (CAS 850444-36-9)
- Structure: Similar backbone but replaces dicyclohexylphosphino groups with diphenylphosphino groups.
- Properties :
- Key Difference: Diphenylphosphino groups reduce steric hindrance compared to the target compound’s dicyclohexyl groups, affecting substrate scope in catalysis .
S-Phos (CAS 657408-07-6)
Analogues with Modified Amino Groups
CPhos (CAS 1160556-64-8)
- Structure: Features 2',6'-bis(N,N-dimethylamino)biphenyl alongside dicyclohexylphosphino groups.
- Properties: Enhanced chelating ability due to dual amino groups. Improved solubility in polar solvents. Applications: Buchwald-Hartwig aminations .
- Key Difference: Additional amino groups enable stronger coordination to metals, accelerating oxidative addition steps .
Chiral Ligands with Sulfur-Based Modifications
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide (CAS 2241598-32-1)
Comparative Data Table
Research Findings and Functional Implications
- Steric Effects: The target compound’s dicyclohexylphosphino groups provide superior steric shielding, making it ideal for reactions requiring high enantioselectivity (e.g., hydrogenation of bulky alkenes) .
- Electronic Effects: Ligands with diphenylphosphino groups (e.g., TaniaPhos) exhibit stronger π-accepting properties, favoring electron-deficient metal centers .
- Solubility and Stability: Amino-modified ligands like CPhos improve solubility in polar media, while methoxy groups in S-Phos enhance thermal stability .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing (S)-(-)-(S)-2-dicyclohexylphosphinoferrocenyl(2-dicyclohexylphosphinophenyl)methane, and how is its stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, leveraging ferrocene-based precursors. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Purity (≥97%) is validated through HPLC with chiral stationary phases and ³¹P NMR spectroscopy to confirm phosphine ligand integrity. X-ray crystallography may resolve stereochemical ambiguities .
- Key Data : ³¹P NMR typically shows distinct peaks for dicyclohexylphosphino groups (δ ≈ 20–25 ppm), while chiral HPLC retention times differentiate enantiomers .
Q. How is this compound characterized structurally and functionally in catalytic applications?
- Methodological Answer : Structural characterization employs:
- XRD : Confirms the ferrocene backbone geometry and phosphine coordination.
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethylamino groups at δ ~2.2 ppm).
- MS (ESI) : Validates molecular weight (e.g., [M+H]⁺ ≈ 800–850 m/z).
Functional analysis involves testing in Suzuki-Miyaura or Buchwald-Hartwig couplings, with turnover numbers (TON) and enantiomeric excess (ee) quantified via GC/MS or chiral HPLC .
Q. What are the primary applications of this compound in asymmetric catalysis?
- Methodological Answer : The ligand’s electron-rich dicyclohexylphosphino groups and chiral ferrocene backbone enhance enantioselectivity in C–C and C–N bond-forming reactions. For example, in aryl amination, ee >90% is achieved under optimized conditions (e.g., 1–5 mol% ligand loading, toluene solvent, 80–100°C) .
Advanced Research Questions
Q. How does the stereochemical configuration of the ferrocene backbone influence catalytic activity and enantioselectivity?
- Methodological Answer : The (S,S) configuration induces a specific spatial arrangement of phosphine donors, favoring transition states with pro-R or pro-S selectivity. Comparative studies with (R,R)-enantiomers show divergent ee outcomes (e.g., 85% vs. 10% ee in α-arylation of ketones). DFT calculations (e.g., using Gaussian) model steric and electronic effects of substituents on transition-state stabilization .
Q. How can researchers resolve contradictions in reported catalytic efficiencies (e.g., TON variability) across studies?
- Methodological Answer : Contradictions often arise from:
- Ligand Purity : Trace impurities (e.g., oxidized phosphines) reduce activity. Re-purify via column chromatography (SiO₂, hexane/EtOAc) .
- Reaction Conditions : Solvent polarity (e.g., THF vs. dioxane) and base strength (Cs₂CO₃ vs. K₃PO₄) modulate catalyst activation. Systematic Design of Experiments (DoE) identifies optimal parameters .
- Case Study : A 30% TON increase was observed when switching from aerobic to inert conditions, highlighting phosphine oxidation sensitivity .
Q. What computational or experimental strategies validate the ligand’s role in stabilizing catalytic intermediates?
- Methodological Answer :
- EXAFS/XANES : Probes Pd–P bond distances and oxidation states in precatalysts.
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., oxidative addition vs. transmetallation).
- In-situ IR/NMR : Tracks intermediate formation (e.g., Pd(0) vs. Pd(II) species) .
Q. How does this ligand compare to structurally analogous systems (e.g., Taniaphos, BrettPhos) in challenging cross-couplings?
- Methodological Answer : Benchmarking in sterically hindered couplings (e.g., ortho-substituted aryl halides):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
